molecular formula C9H13NO2 B13325241 1-(Cyclopropylmethyl)piperidine-2,4-dione

1-(Cyclopropylmethyl)piperidine-2,4-dione

Cat. No.: B13325241
M. Wt: 167.20 g/mol
InChI Key: MOMJEYKZBBGLHG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-2,4-dione is a chemical compound with the molecular formula C9H13NO2. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The piperidine ring is a privileged scaffold in pharmaceutically active compounds, and its derivatives are widely used in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)piperidine-2,4-dione can be achieved through various methods. One common approach involves the regioselective Dieckmann cyclisation of dimethyl ester precursors in methanol, in the presence of sodium methoxide, followed by decarbomethoxylation in aqueous acetonitrile . Another method includes the use of Davies’ α-methylbenzylamine auxiliary, which affords 6-substituted piperidine-2,4-diones enantioselectively .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives are known to interact with neurotransmitter receptors and ion channels, influencing their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylmethyl)piperidine-2,4-dione is unique due to its specific cyclopropylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C9H13NO2/c11-8-3-4-10(9(12)5-8)6-7-1-2-7/h7H,1-6H2

InChI Key

MOMJEYKZBBGLHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(=O)CC2=O

Origin of Product

United States

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